REACTION_CXSMILES
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[CH3:1][C:2]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:3]=1[NH2:4].[O:10]=[C:11]([CH3:18])[CH2:12][C:13](OCC)=[O:14]>>[CH3:1][C:2]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:3]=1[NH:4][C:13](=[O:14])[CH2:12][C:11](=[O:10])[CH3:18]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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CC1=C(N)C=C(C=C1)C
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Name
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Quantity
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1 mL
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Type
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reactant
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Smiles
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O=C(CC(=O)OCC)C
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was microwaved at 180° C. for 5 minutes
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Duration
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5 min
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Type
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CUSTOM
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Details
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it was triturated with hexane
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Type
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FILTRATION
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Details
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The resulting precipitate was filtered
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Type
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CUSTOM
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Details
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dried under high vacuum
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Name
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Type
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product
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Smiles
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CC1=C(C=C(C=C1)C)NC(CC(C)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |